molecular formula C8H12N2 B118539 4-Isopropylpyridin-2-amine CAS No. 149489-07-6

4-Isopropylpyridin-2-amine

Cat. No. B118539
M. Wt: 136.19 g/mol
InChI Key: GNZXIZXIMJXQIS-UHFFFAOYSA-N
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Description

“4-Isopropylpyridin-2-amine” is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol .

Scientific Research Applications

Organic Chemistry and Catalysis

4-Isopropylpyridin-2-amine, also known as 2-(Pyridin-2-yl)isopropyl (PIP) Amine, has been used as a directing group for the functionalization of unactivated methylene C(sp3)-H bonds .

Application

The PIP amine directing group (DG) enables the divergent functionalization of unactivated β-methylene C(sp3)-H bonds to forge C-O, C-N, C-C, and C-F bonds with palladium catalysts .

Method of Application

The PIP amine DG is a strongly coordinating bidentate group consisting of a pyridyl group, a gem-dimethyl moiety, and an amino group . The exclusive β-selectivity is ascribed to the preferential formation of kinetically favored [5,5]-bicyclic palladacycle intermediates .

Results

The combination of PIP amine with axially chiral ligands was found to promote asymmetric functionalization of unbiased methylene C(sp3)-H bonds . Two different types of axially chiral ligands, namely, non-C2-symmetric chiral phosphoric acids (CPAs) and 3,3’-disubstituted BINOLs, have been developed .

Carbon Capture and Utilisation

Amine-based materials, which could potentially include 4-Isopropylpyridin-2-amine, are widely used in carbon capture and utilisation .

Application

Amine and polyamine-based materials are used as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .

Method of Application

These materials are being developed to enable the capture of CO2 from dilute sources and conversion into higher-value products .

Results

Advancing lab-scale research into a pilot or industrial-scale application is fraught with challenges, starting with the definition and identification of an effective adsorbent .

properties

IUPAC Name

4-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZXIZXIMJXQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Patel, F Cohen, BJ Dean, K De La Torre… - Journal of medicinal …, 2015 - ACS Publications
Dual leucine zipper kinase (DLK, MAP3K12) was recently identified as an essential regulator of neuronal degeneration in multiple contexts. Here we describe the generation of potent …
Number of citations: 77 pubs.acs.org
C Ma, Q Li, M Zhao, G Fan, J Zhao… - Journal of Medicinal …, 2021 - ACS Publications
… Following the procedures used to prepare Compd 4 but substituting 4-ethylpyridin-2-amine (Step D) for 4-isopropylpyridin-2-amine, Compd 19 was obtained as an off-white solid (yield, …
Number of citations: 14 pubs.acs.org

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